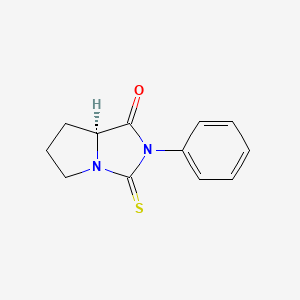
PTH-L-proline
描述
PTH-L-proline, also known as phenylthiohydantoin-L-proline, is a derivative of the amino acid L-proline. This compound is notable for its role in peptide sequencing and its applications in various biochemical and pharmaceutical research fields. The structure of this compound includes a phenylthiohydantoin group attached to the L-proline molecule, which imparts unique chemical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
PTH-L-proline can be synthesized through a reaction involving L-proline and phenyl isothiocyanate. The typical procedure involves dissolving L-proline in a mixture of N,N-dimethylformamide and water, followed by the addition of phenyl isothiocyanate. The reaction mixture is stirred at room temperature, and the progress is monitored using thin-layer chromatography. Upon completion, the reaction mixture is acidified with hydrochloric acid to precipitate the product, which is then filtered and recrystallized from aqueous ethanol to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques to meet the required specifications for research and pharmaceutical applications.
化学反应分析
Types of Reactions
PTH-L-proline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phenylthiohydantoin group to its corresponding thiol or amine derivatives.
Substitution: The phenylthiohydantoin group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
PTH-L-proline has several applications in scientific research:
Chemistry: It is used as a reagent in peptide sequencing and synthesis, aiding in the identification and characterization of peptides and proteins.
Biology: this compound derivatives are used to study protein folding and stability, as well as enzyme-substrate interactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug design and development.
Industry: This compound is used in the production of chiral catalysts and as a building block for the synthesis of complex organic molecules
作用机制
The mechanism of action of PTH-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylthiohydantoin group can form stable complexes with amino acid residues in proteins, influencing their structure and function. This interaction can modulate enzyme activity, protein folding, and signal transduction pathways, making this compound a valuable tool in biochemical research .
相似化合物的比较
Similar Compounds
L-azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid found in plants.
Trans-4-hydroxy-L-proline: A major component of mammalian collagen.
Cis-4-hydroxy-L-proline: A chiral building block for pharmaceutical synthesis.
Uniqueness
PTH-L-proline is unique due to its phenylthiohydantoin group, which imparts distinct chemical properties and reactivity compared to other L-proline analogues. This uniqueness makes it particularly useful in peptide sequencing and as a reagent in various chemical reactions .
属性
IUPAC Name |
(7aS)-2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c15-11-10-7-4-8-13(10)12(16)14(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJJBMAKBUZCKN-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C(=S)N2C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N(C(=S)N2C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357544 | |
| Record name | PTH-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29635-99-2 | |
| Record name | PTH-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


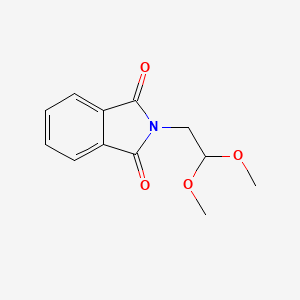
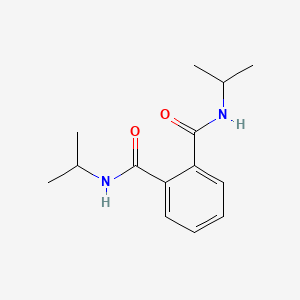
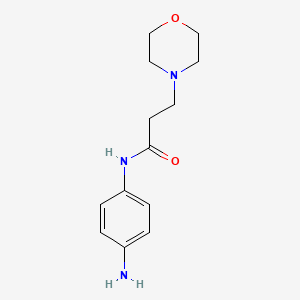
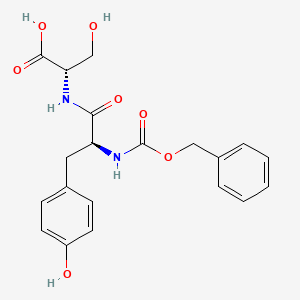
![N-[(Benzyloxy)carbonyl]tyrosylvaline](/img/structure/B1595291.png)
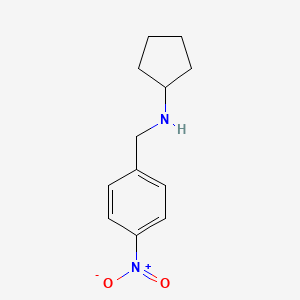
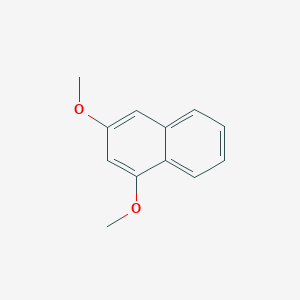
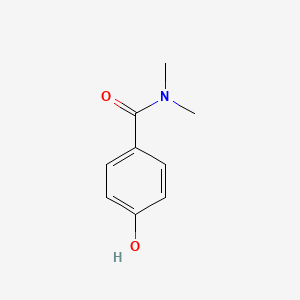
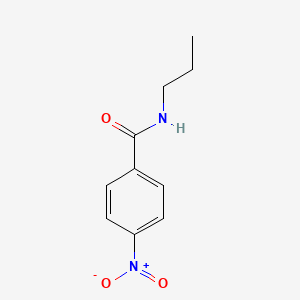
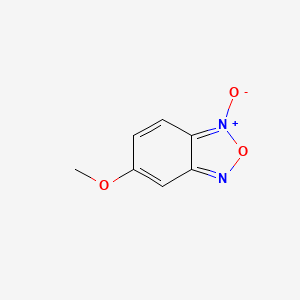
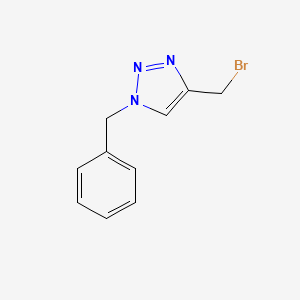
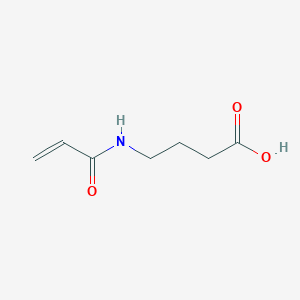
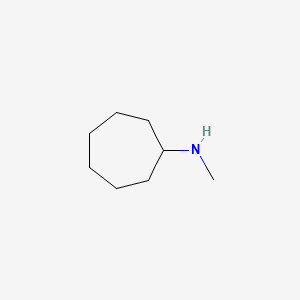
![5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1595305.png)
